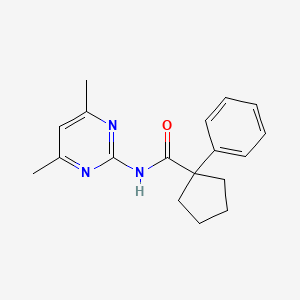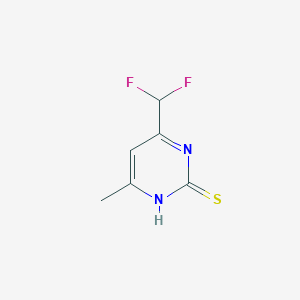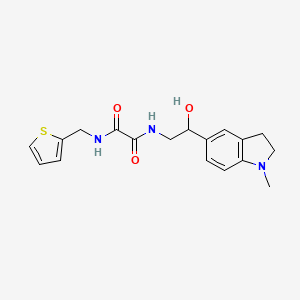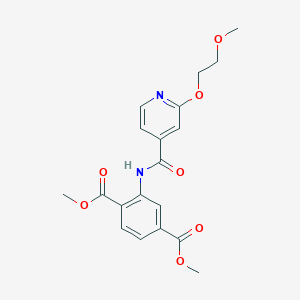![molecular formula C10H12N2O2 B2525439 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2175979-33-4](/img/structure/B2525439.png)
5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is a compound that features a pyrrolidinone ring substituted with a pyridin-2-yloxy group
Preparation Methods
The synthesis of 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidin-2-one with pyridin-2-ylmethanol in the presence of a suitable base, such as sodium hydride, to form the desired product. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Chemical Reactions Analysis
5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: It can be utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards molecular targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar compounds to 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one include:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidinone core and exhibit similar reactivity and applications.
Pyridin-2-yloxy derivatives: Compounds with the pyridin-2-yloxy group can undergo similar substitution reactions and have comparable biological activities.
The uniqueness of this compound lies in its combination of the pyrrolidinone and pyridin-2-yloxy moieties, which may confer distinct chemical and biological properties compared to its individual components .
Properties
IUPAC Name |
5-(pyridin-2-yloxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-5-4-8(12-9)7-14-10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLJTFQHCRRSLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)
![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)


![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)


![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)

![3-(benzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2525372.png)

